N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and purity. For this compound, specific physical and chemical properties are not provided in the available data .Scientific Research Applications
Synthesis of Biologically Active Derivatives
Research has been conducted on synthesizing new derivatives of acetamide, incorporating the piperidine moiety to explore their biological activities. Studies demonstrate the synthesis of N-substituted acetamide derivatives bearing piperidine and sulfonamide groups, evaluated for their enzyme inhibitory activities, particularly against acetylcholinesterase and butyrylcholinesterase, showing promising results in some compounds (Khalid et al., 2014). Further, these compounds have been assessed for their antibacterial potentials, with some displaying moderate inhibitory effects against various bacterial strains, indicating their potential utility in developing antimicrobial agents (Iqbal et al., 2017).
Enzyme Inhibitory Activities
The enzyme inhibitory properties of compounds derived from or related to this chemical structure have been a focal point of research. A notable study synthesized derivatives with the piperidine nucleus, showing talented activity against cholinesterase enzymes. This research underscores the potential therapeutic applications of these compounds in diseases where enzyme inhibition is beneficial (Khalid, 2012).
Antimicrobial Activities
Several studies have focused on the antimicrobial activities of compounds incorporating the piperidine and sulfonamide groups. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and showed promising antibacterial activities against various bacterial strains, highlighting the potential of these compounds in antimicrobial therapy (Nafeesa et al., 2017).
Mechanism of Action
Safety and Hazards
Safety and hazards associated with a compound depend on its physical and chemical properties. The compound may have certain hazard statements such as H302, H315, H319, and H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-methyl-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O5S2/c1-19-14(21)10-26(22,23)11-6-8-20(9-7-11)27(24,25)13-5-3-2-4-12(13)15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQNGVQXMWNASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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